1-(4-methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride
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Overview
Description
1-(4-methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride is a synthetic organic compound that belongs to the class of phenoxypropanolamines. This compound is characterized by the presence of a methoxyphenoxy group, a methylpiperazine moiety, and a propanol backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride typically involves the following steps:
Formation of the Methoxyphenoxy Intermediate: The starting material, 4-methoxyphenol, is reacted with an appropriate halogenated propanol derivative under basic conditions to form the methoxyphenoxy intermediate.
Introduction of the Piperazine Moiety: The methoxyphenoxy intermediate is then reacted with 4-methylpiperazine in the presence of a suitable catalyst to introduce the piperazine moiety.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Batch Reactors: Used for small to medium-scale production, where the reactants are mixed and allowed to react over a specified period.
Continuous Flow Reactors: Used for large-scale production, where reactants are continuously fed into the reactor, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, nucleophilic substitution products.
Scientific Research Applications
1-(4-methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In studies involving receptor binding and signal transduction pathways.
Medicine: As a potential therapeutic agent for the treatment of certain diseases.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-hydroxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol
- 1-(4-ethoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol
Uniqueness
1-(4-methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methylpiperazine moiety also contributes to its distinct pharmacological properties.
Properties
IUPAC Name |
1-(4-methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3.2ClH/c1-16-7-9-17(10-8-16)11-13(18)12-20-15-5-3-14(19-2)4-6-15;;/h3-6,13,18H,7-12H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRGHHYZFLRMKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(COC2=CC=C(C=C2)OC)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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